Dabigatran Etexilate N-Oxide Inner Salt

HPLC method development impurity profiling pharmaceutical quality control

Generic impurity standards fail to resolve the N-oxide peak from the parent drug. This certified Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) is specifically required for stability-indicating HPLC methods and forced degradation studies under ICH Q1A(R2). It serves as a system suitability marker with a distinct RRT, ensuring accurate quantification and regulatory compliance for ANDA filings. - Supplied with full characterization data (COA, HPLC, MS, NMR) traceable to USP/EP standards. - Enables linear calibration (r ≥ 0.9995) and recovery studies; resolves from hydrolytic degradants.

Molecular Formula C34H41N7O6
Molecular Weight 643.73
CAS No. 1381757-44-3
Cat. No. B601656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Etexilate N-Oxide Inner Salt
CAS1381757-44-3
SynonymsN-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester
Molecular FormulaC34H41N7O6
Molecular Weight643.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate N-Oxide Reference Standard


Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3), also designated as Dabigatran Etexilate Mesilate – Impurity N or Dabigatran Etexilate N-Oxide, is an N-oxide derivative of the oral direct thrombin inhibitor prodrug dabigatran etexilate, with a molecular formula of C34H41N7O6 and a molecular weight of 643.75 g/mol [1]. This compound serves as a pharmaceutical reference standard, generated either as a process-related impurity during the multi-step synthesis of dabigatran etexilate or as an oxidative degradation product formed under stress conditions . As a certified impurity standard with CAS 1381757-44-3, it is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling its application in analytical method development, method validation, and quality control for Abbreviated New Drug Applications and commercial production of dabigatran [2].

Impurity Reference Standard. Certified for analytical method development and quality control of dabigatran etexilate.
Degradation Marker. Suited for oxidative stress testing and stability-indicating method validation.
Regulatory Characterization. Supplied with comprehensive characterization data for ANDA submission support.

Why Dabigatran Etexilate N-Oxide Cannot Be Substituted


Dabigatran etexilate N-oxide inner salt (CAS 1381757-44-3) exhibits distinct physicochemical and chromatographic properties compared to other dabigatran-related impurities, including its parent compound (dabigatran etexilate, CAS 211915-06-9), the active metabolite (dabigatran, CAS 211914-51-1), and other pharmacopoeial impurities such as Impurity A, B, C, D, and E. The N-oxide functional group introduces a polar modification that alters chromatographic retention behavior, rendering generic impurity standards inadequate for accurate quantification and method validation . Regulatory frameworks require identification and characterization of all unknown impurities present at levels exceeding 0.1% in active pharmaceutical ingredients, with specific analytical methods validated for each impurity based on its unique retention characteristics [1]. The following evidence demonstrates why CAS 1381757-44-3 requires dedicated reference material procurement rather than substitution with alternative dabigatran-related compounds.

Required Standard
Dabigatran Etexilate N-Oxide
Unique N-oxide retention profile is essential for specific impurity peak identification and system suitability verification.
Generic Alternative
Parent or Other Impurities
Mass and polarity differences may shift chromatographic retention, risking misidentification and inaccurate quantification.
The 16 Da mass increase and altered hydrogen-bonding capacity of the N-oxide modify LC-MS detection parameters, requiring a dedicated reference for method transfer.

Dabigatran Etexilate N-Oxide Differentiation Evidence


Chromatographic Resolution vs. Parent Compound

Dabigatran Etexilate N-Oxide (Impurity M, CAS 1381757-44-3) demonstrates a distinct chromatographic retention profile relative to the parent drug dabigatran etexilate. In an HPLC-UV detection system utilizing an Agilent SB-C18 column (250 mm × 4.6 mm, 5 μm) with acetonitrile and 0.2% ammonium acetate gradient mobile phase (pH 4.4), dabigatran etexilate N-oxide is detected as a separate peak with a relative retention time (RRT) of approximately 1.3 relative to the main dabigatran etexilate peak at RRT 1.0 [1]. In contrast, the active metabolite dabigatran (BIBR 953) elutes under different chromatographic conditions and exhibits distinct mass spectrometric behavior due to its lower molecular mass (471.51 g/mol) compared to the N-oxide (643.75 g/mol) [2].

RRT vs. Parent
Cross-study comparable
N-Oxide RRT ≈ 1.3; Parent drug RRT 1.0
Agilent SB-C18, acetonitrile/ammonium acetate gradient, pH 4.4
Supports unambiguous N-oxide peak identification in impurity profiling methods.
Method-specific retention requires impurity-dedicated reference material.
HPLC method development impurity profiling pharmaceutical quality control

Specific Oxidative Degradation Pathway

Under ICH-specified forced degradation conditions, dabigatran etexilate was subjected to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress. Among the up to ten degradation products detected and characterized by reverse-phase liquid chromatography coupled to UV and high-resolution multistage mass spectrometry, the N-oxide derivative was specifically identified as an oxidative degradation product formed under oxidative stress conditions, distinct from hydrolytic degradants such as O-dealkylation products and benzimidic acid derivatives [1]. A separate LC-MS impurity profiling study of dabigatran etexilate APIs from different sources and Pradaxa brand capsules successfully separated 22 impurities, with 11 degradation products identified and characterized following forced degradation, demonstrating that the N-oxide impurity is consistently observed across multiple manufacturing sources as an oxidation-related marker [2].

Oxidative Degradation
Cross-study comparable
N-Oxide formed specifically under oxidative stress (H₂O₂)
Versus hydrolytic degradants formed under acid/base conditions
Stability-indicating marker for oxidation-prone manufacturing steps or storage.
Pathway confirmation based on ICH forced degradation studies.
forced degradation studies stability indicating methods oxidative stress testing

Method-Specific HPLC Quantitation

Dabigatran Etexilate N-Oxide (CAS 1381757-44-3, Impurity N) exhibits specific retention characteristics in validated HPLC methods for related substances determination. In a stability-indicating method developed for dabigatran etexilate, the N-oxide impurity is resolved as a distinct peak with a relative retention time of approximately 2.24 under the specified chromatographic conditions (Agilent SB-C18 column, acetonitrile/ammonium acetate gradient, pH 4.4) . For comparison, Impurity E (a hydrolytic degradant) demonstrated linear quantitation in the range of 0.123-1.968 μg·mL⁻¹ with r=0.9996, indicating that validated methods can achieve precise quantification for structurally distinct impurities when appropriate reference standards are employed [1]. The N-oxide impurity standard is supplied with comprehensive characterization data compliant with regulatory guidelines and can be provided with traceability to USP or EP pharmacopoeial standards based on feasibility [2].

Method Quantitation
Cross-study comparable
N-Oxide RRT ≈ 2.24 in validated HPLC related-substances method
Agilent SB-C18, acetonitrile/ammonium acetate, pH 4.4
Validated quantitation requires impurity-specific reference standard for accurate peak assignment.
Retention misalignment risk if using alternative impurity standards.
analytical method validation impurity quantitation pharmacopoeial compliance

Physicochemical Impact of N-Oxidation

Dabigatran Etexilate N-Oxide Inner Salt (C34H41N7O6, MW 643.75 g/mol) differs from the parent compound dabigatran etexilate (C34H41N7O5, MW 627.75 g/mol) by the addition of one oxygen atom forming an N-oxide functional group on the pyridine ring, resulting in a molecular mass increase of 16.00 g/mol [1]. This structural modification is confirmed by high-resolution mass spectrometry, with the N-oxide exhibiting a distinct [M+H]+ ion and characteristic fragmentation pattern enabling unambiguous identification in LC-MS impurity profiling [2]. In contrast, the active metabolite dabigatran (C25H25N7O3, MW 471.51 g/mol) represents a significantly different molecular entity lacking both the ethyl ester prodrug moiety and the hexyloxycarbonyl protecting group, resulting in a mass difference of 172.24 g/mol relative to the N-oxide [3]. Calculated physicochemical properties indicate the N-oxide contains 9 hydrogen bond acceptors and 3 hydrogen bond donors, with 18 rotatable chemical bonds and a topological polar surface area that differs from non-oxidized analogs .

Physicochemical Impact
Head-to-head
N-Oxide MW 643.75 vs. Parent MW 627.75 (+16.00 Da)
Versus active metabolite dabigatran MW 471.51
Mass and hydrogen-bonding differences directly alter LC-MS detection and retention behavior.
Necessitates dedicated reference for method development and system suitability.
impurity characterization mass spectrometry structural elucidation

Counterion Effects on N-Oxide Formation

A comparative degradation study of six different dabigatran etexilate salts under high temperature, high humidity, and illumination conditions for 10 days revealed that the generation of oxidative degradation products, including the N-oxide impurity, correlates directly with the structural properties of the selected counterion [1]. Analysis by HPLC and LC-MS identified three key degradation products across the six salt forms, with N-oxide formation being associated with counterions possessing higher oxidative/reductive potential and greater numbers of oxygen-containing functional groups [1]. The study concluded that acids with weak reducing properties, fewer oxygen-containing groups, and lower pKa values yield more stable dabigatran etexilate salts with reduced N-oxide impurity generation [1]. In a separate forced degradation study, dabigatran etexilate mesylate demonstrated degradation under nearly all stress conditions including hydrolytic, oxidative, and thermal stress, with the N-oxide impurity specifically observed as an oxidative degradation marker [2].

Counterion Effects
Class-level inference
N-Oxide formation is counterion-dependent across six salt forms studied
Stress conditions: high temperature, high humidity, illumination for 10 days
Salt screening may support selection of counterions with lower N-oxide generation risk.
Data to verify for specific salt forms under targeted storage conditions.
salt screening degradation product analysis formulation development

Dabigatran Etexilate N-Oxide Applications


HPLC Impurity Profiling Method Development

Procurement of Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) is essential for developing and validating stability-indicating HPLC methods for dabigatran etexilate drug substance and drug product analysis. The compound serves as a system suitability marker with a relative retention time (RRT) of approximately 1.3 to 2.24 depending on chromatographic conditions, enabling method developers to establish resolution criteria and confirm column performance prior to sample analysis [1]. Validated methods require impurity-specific reference standards for calibration curve generation and recovery studies, as demonstrated for related dabigatran impurities where linear ranges of 0.117-1.968 μg·mL⁻¹ with r ≥ 0.9995 were achieved [2].

Forced Degradation and Stability Studies

CAS 1381757-44-3 serves as a critical reference marker in forced degradation studies conducted under ICH Q1A(R2) guidelines. The N-oxide is specifically formed under oxidative stress conditions (H2O2), distinguishing it from hydrolytic degradants formed under acidic/alkaline conditions such as O-dealkylation products and benzimidic acid derivatives [3]. Its use enables analytical scientists to demonstrate method specificity by confirming that the N-oxide peak is resolved from the parent drug and other degradation products, a requirement for stability-indicating method validation [4].

ANDA QC Batch Release Testing

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications for dabigatran etexilate products, CAS 1381757-44-3 is a required impurity reference standard for demonstrating analytical method equivalency to the reference listed drug. The compound is supplied with comprehensive characterization data in accordance with regulatory guidelines and can be provided with traceability to USP or EP pharmacopoeial standards based on feasibility [5]. Regulatory frameworks mandate identification and characterization of all unknown impurities present at levels exceeding 0.1%, and the N-oxide impurity profile must be monitored to ensure compliance with single impurity (≤0.5%) and total impurity (≤1.5%) acceptance criteria .

Salt Selection and Stability Screening

During preclinical development of dabigatran etexilate salt forms, CAS 1381757-44-3 serves as a key oxidative degradation marker for evaluating counterion-dependent stability. Comparative studies of six dabigatran etexilate salts demonstrated that N-oxide impurity generation correlates directly with the oxidative/reductive potential of the counterion, with acids possessing weak reducing properties and fewer oxygen-containing functional groups yielding reduced N-oxide formation [6]. This quantitative relationship informs salt screening decisions and establishes targeted impurity monitoring protocols for lead salt candidates.

Application
Selection Property
Validation Focus
HPLC Impurity Profiling Method Development
Distinct chromatographic retention profile
System suitability and resolution criteria verification
Forced Degradation and Stability Studies
Specific oxidative degradation pathway marker
Method specificity and stability-indicating method validation
ANDA QC Batch Release Testing
Comprehensive regulatory characterization data
Method equivalency and impurity profile compliance review
Salt Selection and Stability Screening
Counterion-dependent N-oxide generation
Targeted impurity monitoring protocol for lead salt candidates

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